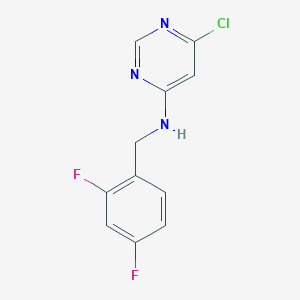
6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine
Vue d'ensemble
Description
“6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H8ClF2N3. It’s a derivative of pyrimidinamine, a class of compounds that have shown promise in various fields, including as potential antitubercular agents .
Synthesis Analysis
The synthesis of similar pyrimidinamine derivatives has been described in the literature . Typically, the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are then refluxed for several hours, allowed to reach room temperature, and water is added to precipitate out the products .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a 2,4-difluorobenzyl group, and an amine group.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, pyrimidinamine derivatives are known to participate in various chemical reactions. For instance, they can be synthesized from aminothiophene carboxylates and urea .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine is the mitochondrial complex I . This complex is a part of the electron transport chain, which plays a crucial role in cellular respiration and energy production .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell, thus affecting the normal functioning of the cell .
Pharmacokinetics
The compound’s lipophilic properties suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to oxidative stress and potential cell death .
Analyse Biochimique
Biochemical Properties
6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with chemokine receptors, which are part of the G protein-coupled receptor family . These interactions are essential for the compound’s role in modulating immune responses and inflammation. The nature of these interactions involves binding to the receptor sites, leading to inhibition or activation of specific signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit chemotaxis in immune cells by blocking the CCR4 receptor . This inhibition affects the migration and activation of immune cells, thereby modulating the immune response. Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptor sites on chemokine receptors, leading to the inhibition of receptor activity . This inhibition prevents the activation of downstream signaling pathways, thereby modulating cellular responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of chemotaxis and immune cell activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and modulates immune responses without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination. Additionally, the compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and regulatory proteins to modulate gene expression. Additionally, the compound can accumulate in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects. The subcellular localization is crucial for the compound’s specificity and efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
6-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-4-11(17-6-16-10)15-5-7-1-2-8(13)3-9(7)14/h1-4,6H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYRZVQPCRRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


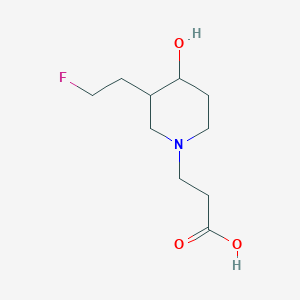

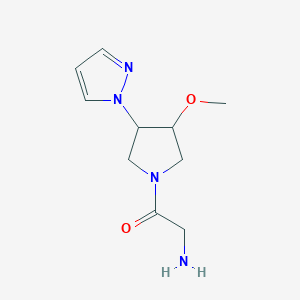
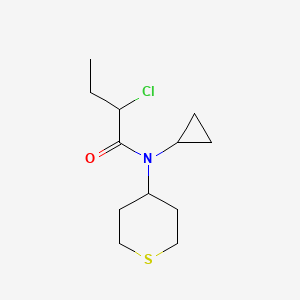

![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)
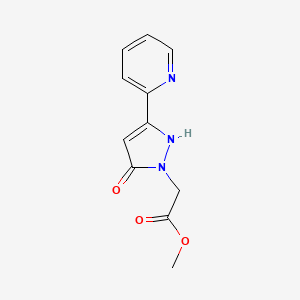

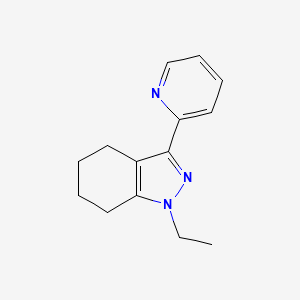
![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)
![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
